REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:13])[CH2:11][CH2:10][C:9]2[N:8]=[CH:7][NH:6][C:5](=O)[C:4]=2[CH2:3]1.P(Cl)(Cl)([Cl:16])=O>C(Cl)(Cl)Cl>[Cl:16][C:5]1[C:4]2[CH2:3][C:2]([CH3:13])([CH3:1])[CH2:11][CH2:10][C:9]=2[N:8]=[CH:7][N:6]=1
|
Name
|
|
Quantity
|
6.41 g
|
Type
|
reactant
|
Smiles
|
CC1(CC=2C(NC=NC2CC1)=O)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 2 hours
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated to an oil
|
Type
|
ADDITION
|
Details
|
diluted with ethyl acetate (80 mL)
|
Type
|
WASH
|
Details
|
washed with saturated sodium carbonate (50 mL) and brine (25 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The solution was dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
the residue purified by silica gel column chromatography (ethyl acetate/hexanes, 1:8)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=NC=2CCC(CC12)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.3 g | |
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |